molecular formula C20H25N3O2S B2748190 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361173-81-1

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2748190
CAS No.: 361173-81-1
M. Wt: 371.5
InChI Key: GBTWFKFHHSSHEI-UHFFFAOYSA-N
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Description

4-(Diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C20H25N3O2S and a PubChem CID of 4340949 . This benzamide derivative is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity and stability to molecules due to its extended π-delocalized system . The structure combines a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole moiety with a 4-(diethylamino)benzamide group, making it a subject of interest in various research fields. Compounds featuring the benzothiazole nucleus have demonstrated a wide range of pharmaceutical applications in scientific literature, including notable antimicrobial and potential antitumor properties . For instance, related benzothiazole-sulfonamide hybrids have been synthesized and evaluated as potent inhibitors of the bacterial dihydropteroate synthase (DHPS) enzyme, a key target in antibiotic development . The molecular architecture of this compound suggests its utility as a valuable intermediate or lead compound in drug discovery efforts, particularly in the design of new antimicrobial and anticancer agents . Researchers can also leverage this compound for probing structure-activity relationships (SAR) or as a building block for synthesizing more complex heterocyclic systems. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-5-23(6-2)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)26-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWFKFHHSSHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine group is introduced.

    Formation of the Benzamide: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride or similar reagent under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmacology:

  • Enzyme Inhibition :
    • Research indicates that derivatives of benzothiazole can act as effective inhibitors for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). Compounds similar to 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been shown to inhibit AChE effectively, which is crucial in the treatment of Alzheimer’s disease due to its role in increasing acetylcholine levels in the brain .
  • Anticancer Properties :
    • Benzothiazole derivatives have been studied for their anticancer activities against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects on pancreatic cancer cells . These findings suggest potential therapeutic roles in oncology.
  • Neuroprotective Effects :
    • The compound's ability to inhibit MAO suggests a neuroprotective effect, making it a candidate for treating neurodegenerative diseases complicated by depression . Its design aims at multi-targeted approaches for effective treatment.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Starting Materials : Benzothiazole derivatives and diethylamine.
  • Reaction Conditions : Various organic solvents and reagents under controlled temperatures to facilitate the formation of the desired amide linkage.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AChE Inhibition Significant inhibition observed; potential for Alzheimer's treatment.
Anticancer Activity Effective against pancreatic cancer cell lines; promising for further development.
Neuroprotection Potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Material Science: It may exhibit unique electronic or optical properties due to its molecular structure, making it useful in the development of sensors or other devices.

Comparison with Similar Compounds

a) N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide ()

  • Benzothiazolyl Group : 5,5-Dimethyl substitution, identical to the target compound.

b) 4-Methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ()

  • Substituent on Benzamide Ring : 4-Methyl group, a simpler hydrophobic substituent.
  • Benzothiazolyl Group : 5-Methyl substitution (vs. 5,5-dimethyl in the target compound).

Physicochemical Properties

Property Target Compound Compound from Compound from
Molecular Formula C₁₉H₂₅N₃O₂S (estimated) C₂₀H₂₁N₃O₃S C₁₆H₁₆N₂O₂S
Molar Mass (g/mol) ~359.48 383.47 300.38
Key Functional Groups Diethylamino (electron-donating), dimethyl Pyrrolidinyl dioxo (hydrogen-bonding) Methyl (hydrophobic)
Lipophilicity (LogP) Higher (diethylamino increases lipophilicity) Moderate (polar pyrrolidinyl group) Lower (methyl group less lipophilic)

Biological Activity

The compound 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that exhibits a variety of biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be described by its molecular formula C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S and has a complex structure that incorporates a benzothiazole moiety. The presence of the diethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that various benzothiazole derivatives possess significant antitumor properties. The benzothiazole core in this compound is particularly noted for its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Case Studies : In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest:

  • Research Findings : Studies have demonstrated that similar benzothiazole derivatives can significantly reduce pro-inflammatory cytokine production in vitro.
  • Potential Applications : These findings suggest that the compound may be useful in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(4-methylthio)benzamideContains a thioether groupKnown for anti-inflammatory effects
Benzothiazole derivativesSimilar benzothiazole coreVarying substituents lead to diverse activities
2-Amino-benzothiazolesAmino group substitutionOften exhibit different types of biological activity

This table highlights how the unique substituents on the benzothiazole core contribute to the biological activity of related compounds.

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes involving:

  • Formation of Benzothiazole Ring : Utilizing starting materials that contain sulfur and nitrogen.
  • Substitution Reactions : Introducing diethylamino and other functional groups to enhance biological activity.

These synthetic strategies are crucial for optimizing yield and purity for further biological evaluation .

Q & A

Q. How can chemical engineering principles (e.g., reactor design) improve scalability of its synthesis?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Computational Fluid Dynamics (CFD) models optimize reactor geometry, while membrane technologies enable in-line purification, reducing downstream processing steps .

Q. What role do information science tools play in managing heterogeneous data from synthesis and bioactivity studies?

  • Methodological Answer : Employ Laboratory Information Management Systems (LIMS) to integrate spectral data, assay results, and process parameters. Machine learning pipelines (e.g., Python-based Scikit-learn) can cluster structure-activity relationships (SAR) and predict untested derivatives .

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